Butyl pentadecanoate
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Overview
Description
It is a fatty acid ester with the molecular formula C19H38O2 and a molecular weight of 298.511 g/mol . This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl pentadecanoate can be synthesized through the esterification of pentadecanoic acid with butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous esterification process. This method utilizes a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyl pentadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Pentadecanoic acid and butyl alcohol.
Reduction: Butyl alcohol and pentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl pentadecanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl pentadecanoate involves its interaction with various molecular targets. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR) pathway. These pathways are crucial for regulating cellular metabolism, growth, and longevity . The compound’s effects on these pathways contribute to its potential therapeutic benefits, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl pentadecanoate: An ester formed from methanol and pentadecanoic acid.
Ethyl pentadecanoate: An ester formed from ethanol and pentadecanoic acid.
Propyl pentadecanoate: An ester formed from propanol and pentadecanoic acid.
Uniqueness
Butyl pentadecanoate is unique due to its specific molecular structure, which imparts distinct physicochemical properties such as higher boiling point and greater hydrophobicity compared to its methyl and ethyl counterparts . These properties make it particularly suitable for applications requiring long-chain esters with enhanced stability and performance.
Properties
CAS No. |
35996-97-5 |
---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
butyl pentadecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-6-4-2/h3-18H2,1-2H3 |
InChI Key |
KRMLKIYWYMUWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCCCC |
Origin of Product |
United States |
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